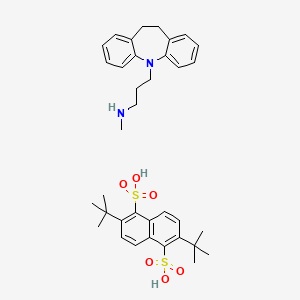

Desipramine dibudinate

Description

Structure

2D Structure

Properties

CAS No. |

62265-06-9 |

|---|---|

Molecular Formula |

C36H46N2O6S2 |

Molecular Weight |

666.9 g/mol |

IUPAC Name |

2,6-ditert-butylnaphthalene-1,5-disulfonic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C18H22N2.C18H24O6S2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;1-17(2,3)13-9-7-12-11(15(13)25(19,20)21)8-10-14(18(4,5)6)16(12)26(22,23)24/h2-5,7-10,19H,6,11-14H2,1H3;7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |

InChI Key |

AMLRZIZSGSCSHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O)S(=O)(=O)O.CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |

Origin of Product |

United States |

Molecular Mechanisms of Action and Pharmacodynamics

Neurotransmitter Transporter Interactions and Selectivity

Desipramine's principal mechanism of action involves the inhibition of neurotransmitter reuptake transporters, thereby increasing the synaptic concentration of specific monoamines. The compound exhibits a distinct selectivity profile, with a pronounced affinity for the norepinephrine (B1679862) transporter.

Norepinephrine Transporter (NET) Inhibition

Desipramine (B1205290) is a very potent and relatively selective inhibitor of the norepinephrine transporter (NET). nih.govwikipedia.org This inhibition is considered a cornerstone of its therapeutic efficacy. By blocking NET, desipramine effectively halts the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to an enhanced and prolonged noradrenergic neurotransmission. nih.gov One study has reported that desipramine possesses the highest affinity for NET among all tricyclic antidepressants, underscoring its distinction as a highly noradrenergic agent. nih.gov The affinity of desipramine for the human norepinephrine transporter is in the low nanomolar range, with reported IC50 values as low as 4.2 nM. nih.gov This potent inhibition of NET is believed to contribute significantly to the antidepressant effects of the drug. nih.gov

Serotonin (B10506) Transporter (SERT) Inhibition

In addition to its potent effects on NET, desipramine also inhibits the serotonin transporter (SERT), though to a lesser extent. drugbank.com This action blocks the reuptake of serotonin, thereby increasing its availability in the synapse. However, its affinity for SERT is considerably lower than for NET. nih.govresearchgate.net Research indicates that the Ki value for desipramine at the serotonin transporter is in the range of 100 nM. researchgate.net While not its primary mechanism, this interaction with SERT contributes to its broader spectrum of activity. drugbank.com Kinetic studies have shown that desipramine binds rapidly to SERT. researchgate.net

Dopamine (B1211576) Transporter (DAT) Binding Kinetics and Selectivity

Desipramine's interaction with the dopamine transporter (DAT) is significantly weaker compared to its affinity for NET and SERT. nih.govnih.gov It is considered a low-affinity inhibitor of DAT, with reported Ki values in the range of 10 µM and an IC50 for uptake inhibition of 82,000 nM. nih.govresearchgate.net This indicates a high degree of selectivity for the norepinephrine and serotonin transporters over the dopamine transporter. Kinetic analyses have revealed that desipramine binds slowly to DAT, which contrasts with its rapid association with SERT. researchgate.net This substantial difference in binding affinity and kinetics underscores the compound's preferential modulation of the noradrenergic and, to a lesser degree, serotonergic systems over the dopaminergic system. nih.govresearchgate.net

| Transporter | Binding Affinity (IC50/Ki) | Key Findings |

| Norepinephrine Transporter (NET) | IC50: 4.2 nM nih.gov | Very potent and selective inhibitor. Highest affinity among TCAs. nih.gov |

| Serotonin Transporter (SERT) | Ki: ~100 nM researchgate.net; IC50: 64 nM nih.gov | Moderate inhibitor with lower affinity than for NET. Rapid binding kinetics. researchgate.net |

| Dopamine Transporter (DAT) | Ki: ~10 µM researchgate.net; IC50: 82,000 nM nih.gov | Low affinity inhibitor. Slow binding kinetics. researchgate.net |

Receptor Binding Profiles and Modulation

Beyond its effects on neurotransmitter transporters, desipramine interacts with a variety of postsynaptic receptors. These interactions are generally weaker than its affinity for NET and contribute to both its therapeutic actions and side effect profile.

Adrenergic Receptor Interactions (α1-AR, α2A-AR, β-AR)

Desipramine displays a complex pattern of interaction with adrenergic receptors. It is known to act as an antagonist at α1-adrenergic receptors. mdpi.com This blockade is a contributing factor to some of the cardiovascular side effects associated with tricyclic antidepressants.

The interaction with α2A-adrenergic receptors is particularly noteworthy and is discussed in detail below. Studies investigating the role of β-adrenergic receptors in the antidepressant-like effects of desipramine have found a lack of significant involvement. nih.gov The behavioral effects of desipramine were not altered in mice lacking β-1, β-2, or both β-1 and β-2 adrenergic receptors, suggesting that its primary therapeutic actions are not mediated through these receptors. nih.govnih.gov Chronic use of desipramine can, however, lead to a down-regulation of β-adrenergic receptors in the cerebral cortex. drugbank.com

Recent research has unveiled a sophisticated mechanism of action for desipramine at the α2A-adrenergic receptor (α2A-AR). It functions as an arrestin-biased ligand. nih.govepa.govresearchgate.net This means that desipramine's binding to the α2A-AR selectively promotes the recruitment of arrestin proteins to the receptor without activating the classical heterotrimeric G protein signaling pathway. nih.govwpmucdn.com

Specifically, desipramine has been shown to induce the recruitment of arrestin3 to the α2A-AR. nih.gov This engagement of the arrestin pathway leads to the internalization and subsequent down-regulation of α2A-AR expression and signaling. nih.govepa.gov This effect is in contrast to the action of the endogenous agonist norepinephrine, which activates G protein signaling. nih.gov GTPγS binding assays have confirmed that desipramine does not activate heterotrimeric G proteins via the α2A-AR. nih.gov This direct, arrestin-mediated down-regulation of α2A-ARs represents a novel and therapeutically relevant aspect of desipramine's pharmacology, contributing to the adaptive changes in receptor expression associated with its long-term use. nih.govepa.gov

| Receptor Subtype | Interaction | Key Findings |

| α1-Adrenergic Receptor (α1-AR) | Antagonist mdpi.com | Contributes to side effect profile. |

| α2A-Adrenergic Receptor (α2A-AR) | Arrestin-Biased Ligand nih.govepa.govresearchgate.net | Promotes arrestin recruitment and receptor down-regulation without G protein activation. nih.govwpmucdn.com |

| β-Adrenergic Receptors (β-AR) | No direct mediation of primary antidepressant effects nih.govnih.gov | Chronic use may lead to down-regulation. drugbank.com |

Cholinergic Receptor Antagonism (Muscarinic)

Desipramine possesses anticholinergic activity through its affinity for and antagonism of muscarinic acetylcholine (B1216132) receptors. wikipedia.org It is classified as a muscarinic antagonist, a drug that binds to but does not activate these receptors, thereby blocking the actions of the endogenous neurotransmitter acetylcholine. Studies have confirmed that desipramine can block muscarinic receptors in neural tissue, such as sympathetic ganglia. This antagonism at muscarinic receptors is responsible for the anticholinergic effects sometimes observed with its use. wikipedia.org

Enzyme Inhibition and Related Molecular Pathways

Indoleamine-2,3-Dioxygenase (IDO) Modulation

Recent research has identified a novel mechanism of action for desipramine involving the modulation of the kynurenine (B1673888) pathway. Desipramine has been shown to decrease the expression of Indoleamine-2,3-dioxygenase (IDO), a rate-limiting enzyme that metabolizes tryptophan into kynurenine. Specifically, it blocks lipopolysaccharide (LPS)-induced expression of IDO1 in the hippocampus, astrocytes, microglia, and peripheral blood mononuclear cells (PBMCs). It also reduces interferon-gamma (IFNγ)-induced IDO1 and IDO2 expression in both human and murine PBMCs. This modulation of IDO expression represents a distinct mechanism from neurotransmitter reuptake inhibition and suggests an interaction with neuroinflammatory pathways.

Prolyl Oligopeptidase and Sphingomyelin (B164518) Phosphodiesterase Inhibition

Desipramine is a functional inhibitor of the lysosomal enzyme acid sphingomyelinase (ASM), also known as sphingomyelin phosphodiesterase. Due to its chemical properties as a weak base and its lipophilicity, desipramine accumulates within lysosomes, which are acidic cellular compartments. This accumulation interferes with the electrostatic binding of acid sphingomyelinase to the inner lysosomal membrane. The detachment of the enzyme from the membrane renders it inactive and susceptible to proteolytic degradation by other lysosomal proteases. This inhibitory action on acid sphingomyelinase leads to a reduction in the hydrolysis of sphingomyelin to ceramide.

Table 2: Desipramine and Enzyme Interactions

| Enzyme | Action | Mechanism |

|---|---|---|

| Indoleamine-2,3-Dioxygenase (IDO1 & IDO2) | Decreases Expression | Blocks inflammatory-induced upregulation of IDO1 and IDO2 gene expression. |

| Sphingomyelin Phosphodiesterase (Acid Sphingomyelinase) | Functional Inhibition | Accumulates in lysosomes, displaces the enzyme from the inner membrane, leading to its proteolytic degradation. |

Metabolic Pathways and Enzymatic Biotransformation

Hepatic Metabolism and First-Pass Biotransformation

Following administration, desipramine (B1205290) is rapidly and almost completely absorbed from the gastrointestinal tract. However, it is subject to considerable first-pass metabolism in the liver. drugbank.com This initial biotransformation significantly reduces the systemic bioavailability of the parent drug. The liver is the principal site of desipramine metabolism, where it is converted into more polar, water-soluble metabolites that can be more readily excreted from the body. drugbank.comnih.govdrugs.com Approximately 70% of a dose of desipramine is ultimately eliminated in the urine as metabolites. drugbank.comdrugs.com

The metabolic process begins with the absorption of the tricyclic antidepressant from the gastrointestinal tract, after which it is transported to the liver. drugs.com Here, a significant portion of the drug is metabolized before it can reach systemic circulation. This first-pass effect is a critical determinant of the plasma concentrations of both desipramine and its metabolites.

Cytochrome P450 (CYP) Isoenzyme Involvement

The metabolism of desipramine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. clinpgx.org Several CYP isoenzymes have been identified as playing a role in the biotransformation of desipramine, with CYP2D6 being the most prominent.

The primary metabolic pathway for desipramine is hydroxylation, and this reaction is mainly catalyzed by the CYP2D6 isoenzyme. drugbank.comclinpgx.org Specifically, CYP2D6 is responsible for the 2-hydroxylation of desipramine, leading to the formation of its major active metabolite, 2-hydroxydesipramine (B23142). drugbank.comclinpgx.org The activity of CYP2D6 is a major factor influencing the clearance of desipramine and, consequently, the steady-state plasma concentrations of the drug.

Significant interindividual differences in the plasma concentrations of desipramine have been observed, with variations of up to 36-fold among individuals receiving the same oral dose. drugs.com This variability is primarily attributed to genetic polymorphisms in the gene encoding the CYP2D6 enzyme. clinpgx.org

The CYP2D6 gene is highly polymorphic, leading to different phenotypes of enzyme activity. Individuals can be classified as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs). nih.gov Poor metabolizers have a significantly reduced capacity to hydroxylate desipramine, leading to higher plasma concentrations of the parent drug and a lower ratio of the 2-hydroxydesipramine metabolite to desipramine. nih.gov Conversely, extensive and ultrarapid metabolizers have higher enzyme activity, resulting in lower plasma concentrations of desipramine. nih.gov Studies have shown that the metabolic ratio of desipramine to 2-hydroxydesipramine can be used to identify an individual's CYP2D6 genotype. nih.gov

Metabolite Identification and Biological Activity

The biotransformation of desipramine results in the formation of several metabolites, with 2-hydroxydesipramine being the most significant in terms of both concentration and pharmacological activity.

The formation of 2-hydroxydesipramine is a direct result of the CYP2D6-mediated hydroxylation of the parent compound. drugbank.comclinpgx.org This metabolite is not merely an inactive product of detoxification; it possesses biological activity. drugbank.com It is understood that 2-hydroxydesipramine retains some of the amine reuptake inhibitory properties of the parent drug. drugbank.com Following its formation, 2-hydroxydesipramine can undergo further metabolism, including glucuronide conjugation, to form 2-hydroxydesipramine glucuronide, which is then excreted. clinpgx.org

Glucuronide Conjugation Pathways of Hydroxy-Metabolites

The biotransformation of desipramine prominently features hydroxylation, primarily yielding the active metabolite 2-hydroxydesipramine (2-OH-DMI) drugbank.comnih.govnih.gov. This Phase I metabolic process is followed by a Phase II conjugation reaction, specifically glucuronidation, which plays a crucial role in enhancing the water solubility of the hydroxylated metabolite, thereby facilitating its renal excretion clinpgx.org.

The primary conjugate formed is 2-hydroxydesipramine glucuronide drugbank.commdpi.com. This conjugation process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 2-hydroxydesipramine. While the hydroxy metabolites themselves can be cleared into the urine in their unconjugated form, glucuronide conjugation is a significant pathway for their elimination clinpgx.org.

Enzyme Inhibition and Drug-Drug Interaction Mechanisms at the Metabolic Level

Competitive Inhibition of CYP Enzymes

Desipramine is a known substrate for the cytochrome P450 (CYP) enzyme system, particularly CYP2D6, which is responsible for its primary metabolic pathway of 2-hydroxylation drugbank.comnih.govnih.gov. As a substrate, desipramine can act as a competitive inhibitor of these enzymes, leading to clinically relevant drug-drug interactions. Competitive inhibition occurs when desipramine and another drug compete for the same active site on a CYP enzyme nih.gov. The outcome of this competition depends on the respective concentrations and binding affinities of the drugs for the enzyme nih.gov.

Research has demonstrated that desipramine competitively inhibits CYP2D6 activity. For instance, studies investigating the formation of dopamine (B1211576) from p-tyramine, a reaction mediated by CYP2D6, found that desipramine acted as a competitive inhibitor for the CYP2D6.1 and CYP2D6.2 variants patsnap.com. However, its inhibitory mechanism on the CYP2D6.10 variant was found to be noncompetitive patsnap.com. The inhibition constant (Ki) values quantify the affinity of the inhibitor for the enzyme; a lower Ki value indicates a stronger inhibition.

In clinical scenarios, the competitive inhibition of CYP2D6 by other drugs can affect desipramine's metabolism, and conversely, desipramine can affect the metabolism of other CYP2D6 substrates. For example, when the antidepressant duloxetine (B1670986), a CYP2D6 substrate with a higher affinity, is co-administered with desipramine (a weaker affinity substrate), duloxetine acts as a competitive inhibitor, leading to a modest increase in the area under the curve (AUC) of desipramine nih.gov. This illustrates a perpetrator-victim drug interaction, where duloxetine is the perpetrator and desipramine is the victim nih.gov. Although one study notes that desipramine is not a strong inhibitor of CYP2D6, its potential for interaction remains a clinical consideration clinpgx.org.

The table below summarizes the research findings on the competitive inhibition of CYP2D6 variants by desipramine.

| CYP2D6 Variant | Inhibition Type | Substrate | Ki Value (µM) |

| CYP2D6.1 | Competitive | p-Tyramine | 3.9 |

| CYP2D6.2 | Competitive | p-Tyramine | 5.9 |

| CYP2D6.10 | Noncompetitive | p-Tyramine | 37.5 |

Data sourced from a study on the inhibitory effects of imipramine (B1671792) and desipramine on dopamine formation patsnap.com.

Impact of Reductive Metabolites on CYP Activity

The scientific literature extensively documents the oxidative metabolism of desipramine, primarily through hydroxylation and N-demethylation pathways catalyzed by cytochrome P450 enzymes drugbank.comnih.govnih.gov. Based on a review of available research, there is no significant evidence to suggest that desipramine undergoes reductive metabolism to form reductive metabolites. Consequently, information regarding the impact of such metabolites on CYP activity is not available. The primary metabolic routes all involve oxidative transformations.

Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Techniques for Compound Separation

Chromatographic techniques are fundamental in the analytical chemistry of pharmaceutical compounds, enabling the separation of a target analyte from complex matrices such as biological fluids and pharmaceutical formulations. medmedchem.commedmedchem.com For the analysis of desipramine (B1205290), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods that offer high resolution and sensitivity. medmedchem.com These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. medmedchem.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of desipramine due to its high sensitivity, selectivity, and precision. medmedchem.com The fundamental principle of HPLC involves passing a liquid mobile phase containing the sample through a column packed with a solid stationary phase. medmedchem.com The components of the sample interact differently with the stationary phase, leading to their separation. medmedchem.com For desipramine analysis, reversed-phase columns, particularly C18 columns, are commonly used as they provide good retention and separation of the compound. medmedchem.com HPLC can be paired with various detectors, including ultraviolet (UV) spectroscopy or mass spectrometry, to enhance its versatility and applicability. medmedchem.com

The development and validation of an HPLC method are critical to ensure its accuracy and reliability for desipramine quantification. medmedchem.com Validation involves demonstrating the method's specificity, linearity, precision, accuracy, and robustness according to established guidelines. medmedchem.com

Method development for desipramine often involves a reversed-phase, isocratic HPLC system. tandfonline.com A typical setup might use a C18 column and a mobile phase consisting of an acetonitrile-aqueous solution mixture. tandfonline.com For instance, one method employs a mobile phase of acetonitrile (B52724) and water (60:40, v/v) containing disodium (B8443419) hydrogenphosphate and sodium dodecyl sulfate, with the pH adjusted to 2. tandfonline.com Sample preparation is a crucial step, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate desipramine from biological matrices like plasma. medmedchem.comtandfonline.com

Validation parameters from a developed HPLC method for desipramine in human plasma are summarized below:

| Parameter | Finding |

| Linearity Range | 15-400 ng/ml researchgate.net |

| Correlation Coefficient (r) | 0.9973 researchgate.net |

| Limit of Detection (LOD) | 1 ng/ml researchgate.net |

| Recovery | 86.14% - 88.98% researchgate.net |

| Intra-day Precision (RSD) | 6.43% - 11.35% researchgate.net |

| Inter-day Precision (RSD) | 9.82% - 13.05% researchgate.net |

This interactive table summarizes key validation parameters for a representative HPLC method for desipramine analysis.

Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is a rapid and highly sensitive method developed for the quantification of desipramine. nih.govnih.gov This advanced technique offers significant advantages over conventional HPLC, particularly for bioanalysis in complex matrices like serum. nih.gov The use of UHPLC allows for faster analysis times, with desipramine eluting in under 3 minutes in some methods. nih.gov

The Q-TOF-MS detector provides high selectivity and sensitivity, enabling the determination of low concentrations of desipramine from small sample volumes (e.g., 50 µL of serum). nih.govnih.gov Sample preparation is often simplified to a protein precipitation step with acetonitrile. nih.govnih.gov The entire analysis, including sample preparation and the LC-MS run, can be completed in less than 20 minutes. nih.govnih.gov Although UHPLC-Q-TOF-MS is more commonly used for analyzing compounds in food and plants, its application in the bioanalysis of drug molecules is growing. nih.gov

Key performance characteristics of a UHPLC-Q-TOF-MS method for desipramine are detailed below:

| Parameter | Finding |

| Limit of Quantification (LOQ) | 5.0 ng/mL nih.govnih.gov |

| Linearity Range | 5.0–250.0 ng/mL nih.govnih.gov |

| Intra-day Precision (%RSD) | 1.7–4.2% nih.gov |

| Inter-day Precision (%RSD) | 2.0–8.4% nih.gov |

| Accuracy | 94.1% - 106.4% nih.govnih.gov |

| Absolute Recovery | 87.0% - 99.5% nih.govnih.gov |

This interactive table presents the validation results for a UHPLC-Q-TOF-MS method used for desipramine quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique widely used for the determination of desipramine in biological samples. medmedchem.com This method separates compounds based on their physical and chemical properties in a gaseous mobile phase, followed by their identification and quantification using mass spectrometry. medmedchem.com GC-MS provides high sensitivity for detecting desipramine at low concentrations and excellent selectivity, allowing it to be distinguished from other compounds in a sample. medmedchem.com

Sample preparation for GC-MS analysis of desipramine often involves extraction from biological fluids and may require a derivatization step to increase the volatility and thermal stability of the analyte. nih.govmdpi.com For instance, trifluoroacetyl derivatives can be prepared before analysis. nih.gov The use of deuterated internal standards is common in quantitative GC-MS methods to improve accuracy. nih.gov Despite its advantages, GC-MS requires specialized equipment and can be more time-consuming compared to some LC-based methods. medmedchem.com

Spectrometric Detection Methods

Spectrometric methods, particularly mass spectrometry, are integral to the sensitive and selective detection of desipramine following chromatographic separation. These detectors identify compounds based on their mass-to-charge ratio, providing a high degree of certainty in identification and quantification.

Ultraviolet-Visible (UV-Vis) Detection

UV-Visible spectrophotometry is a versatile and cost-effective technique for the quantitative analysis of Desipramine. pnrjournal.com This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

Desipramine, like other tricyclic antidepressants, possesses a multi-aromatic structure that leads to characteristic absorption maxima in the UV region, typically below 400 nm. nih.govmdpi.com A simple and robust UV-visible spectroscopic method has been optimized for the quantification of Desipramine HCl, identifying a maximum absorption at a wavelength (λmax) of 251 nm. bhu.ac.in This method is applicable for the analysis of both active pharmaceutical ingredients (APIs) and tablet dosage forms. bhu.ac.in

One of the challenges with UV detection is potential interference from other aromatic compounds that may be present in the sample matrix and absorb at similar wavelengths. nih.govmdpi.com To enhance specificity, some methods involve derivatization to shift the absorption into the visible spectrum (400–760 nm), which can improve the accuracy of identification and quantification. nih.govmdpi.com For instance, a high-performance liquid chromatographic (HPLC) method with UV-visible detection has been reported where Desipramine is reacted with 7,7,8,8-tetracyanoquinodimethane (B72673) to form a purple chromogen, with detection occurring at 567 nm. researchgate.net

While UV spectrophotometry can be a straightforward and rapid method, it may be limited by the high cost of chromatographic equipment needed for separation prior to detection, especially for complex biological samples. bhu.ac.in

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of Desipramine in biological matrices such as plasma, serum, and urine. medmedchem.commedmedchem.com The primary goals are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest, thereby enhancing the sensitivity and selectivity of the subsequent analysis. medmedchem.com

Protein Precipitation

Protein precipitation (PPT) is a common and straightforward method for sample cleanup, particularly for plasma and serum samples. nih.gov This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the biological sample. nih.govnih.gov The solvent disrupts the protein structure, causing them to precipitate out of the solution.

A study developing an ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometry (UHPLC–Q-TOF-MS) method for Desipramine in mouse serum found that protein precipitation with acetonitrile was the most effective and simplest preparation method compared to liquid-liquid extraction. nih.gov The procedure involved adding acetonitrile to a small volume of serum (50 μL), vortexing, and then centrifuging to separate the precipitated proteins. nih.govresearchgate.net This approach yielded high analyte response and could be completed within 10 minutes. nih.gov

| Parameter | Finding for Desipramine Analysis |

| Precipitating Agent | Acetonitrile was found to be highly effective. nih.gov |

| Sample Volume | As low as 50 μL of serum has been used successfully. nih.govresearchgate.net |

| Efficiency | Simple, rapid (under 10 minutes), and provides high analyte response. nih.gov |

| Recovery | Absolute recovery for Desipramine using this method was reported to be between 87.0% and 99.5%. nih.govresearchgate.net |

Solid Phase Extraction (SPE) and Dispersive SPE (dSPE)

Solid-phase extraction (SPE) is a highly efficient and widely used technique for extracting and concentrating analytes from complex matrices. medmedchem.comamazonaws.comresearchgate.net It relies on the partitioning of the analyte between a liquid sample phase and a solid sorbent phase. amazonaws.com SPE offers advantages over other methods like liquid-liquid extraction (LLE), including higher selectivity, cleaner extracts, and greater reproducibility. amazonaws.com

For Desipramine and other tricyclic antidepressants, SPE is commonly employed for extraction from biological samples like plasma, serum, and urine. medmedchem.com The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of organic solvent. mdpi.com

Dispersive solid-phase extraction (d-SPE) is a variation where the sorbent is dispersed directly into the sample solution. nih.gov This increases the surface area for interaction and can reduce extraction time. nih.gov A method combining salt-induced homogenous liquid-liquid extraction with d-SPE and dispersive liquid-liquid microextraction was developed for the analysis of Desipramine in human urine, achieving extraction recoveries of 69-84%. excli.de

Microwave-Assisted Extraction

Pulverized Liquid Extraction (PuLE)

Specific details regarding the use of Pulverized Liquid Extraction (PuLE) for the analysis of Desipramine dibudinate or Desipramine could not be found in the reviewed literature. This technique is a relatively novel sample preparation method and its application to this specific compound does not appear to be widely documented.

Immunoassay Techniques for Compound Detection

Immunoassays are diagnostic tests that utilize the specific binding between an antibody and an antigen to detect and quantify substances. medmedchem.com These techniques are frequently used for screening Desipramine in biological fluids like blood, urine, or saliva. medmedchem.com

Several immunoassay formats can be employed for Desipramine determination, with enzyme-linked immunosorbent assay (ELISA) being a common method. medmedchem.com In an ELISA for Desipramine, enzymes are used to produce a detectable signal, such as a color change, when the drug is present in the sample. medmedchem.com

Immunoassays offer several advantages, including rapidity, high sensitivity, and the potential for automation. medmedchem.comresearchgate.net They can be particularly useful for quickly confirming elevated drug levels in cases of suspected overdose. medmedchem.com However, a significant limitation of immunoassays is the potential for cross-reactivity. chromatographyonline.com The antibodies used may bind to other structurally similar compounds, including other tricyclic antidepressants, their metabolites, or even unrelated drugs like phenothiazines, leading to false-positive results. chromatographyonline.comoup.com Therefore, positive results from an immunoassay screen often require confirmation by a more specific method like chromatography coupled with mass spectrometry. chromatographyonline.com

| Immunoassay Type | Principle | Application for Desipramine | Limitations |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses an enzyme-linked antibody to produce a measurable signal upon binding to the target antigen (Desipramine). medmedchem.comresearchgate.net | Screening and quantification in blood, urine, and saliva. medmedchem.com | Potential for cross-reactivity with other TCAs and metabolites. oup.com |

| Fluorescence Polarization Immunoassay (FPIA) | Measures changes in the polarization of fluorescently labeled tracer molecules upon binding to antibodies. | Commercially available for screening total tricyclic antidepressants. google.com | Often non-specific, providing an estimation of total TCAs rather than a specific Desipramine concentration. google.com |

Preclinical Pharmacological Investigations and Model Systems

In Vitro Pharmacological Studies

In vitro investigations have been crucial in dissecting the molecular interactions and cellular effects of desipramine (B1205290). These studies use isolated systems, from cell cultures to membrane preparations, to identify primary targets and subsequent cellular responses.

Cell-based assays have been instrumental in understanding how desipramine engages its targets in a cellular context. Studies using human embryonic kidney (HEK) 293 cells have explored the interaction between desipramine and specific receptors. For instance, co-immunoprecipitation assays in cells co-expressing HA-tagged α2A-adrenergic receptors (HA-α2AAR) and GFP-tagged arrestin3 demonstrated that desipramine stimulation drives the recruitment of arrestin3 to the receptor nih.gov. This engagement was observed after 5 and 10 minutes of stimulation with 10 μM of desipramine, indicating a direct effect on this signaling pathway nih.gov.

Further studies in mouse embryonic fibroblasts (MEFs) have confirmed the role of arrestins in desipramine-mediated receptor trafficking. In wild-type cells, desipramine induced α2AAR internalization, a response that was completely absent in MEFs from arrestin2/3 double knockout mice nih.gov. This highlights the critical role of the arrestin pathway in the cellular response to desipramine.

Desipramine's primary mechanism is the potent inhibition of the norepinephrine (B1679862) transporter (NET) patsnap.comwikipedia.org. Competition radioligand binding assays have established its high affinity for NET, making it one of the most selective tricyclic antidepressants for this transporter nih.govwikipedia.org. Beyond its primary target, desipramine interacts with a variety of other neurotransmitter receptors, though generally with lower affinity patsnap.comwikipedia.orgdrugbank.com. Its binding profile contributes to both its therapeutic effects and its side-effect profile patsnap.com.

Functional assays reveal that while desipramine binds to the α2A-adrenergic receptor with an affinity similar to the endogenous agonist norepinephrine, it does not activate G-protein signaling nih.gov. Instead, it acts as an arrestin-biased ligand, promoting receptor internalization without stimulating traditional downstream signaling pathways nih.gov.

| Target | Affinity (Ki) / Potency | Reference |

|---|---|---|

| Norepinephrine Transporter (NET) | High (nM range) | nih.gov |

| Serotonin (B10506) Transporter (SERT) | Lower than NET | patsnap.comdrugbank.com |

| α1-Adrenergic Receptors | High | patsnap.com |

| α2A-Adrenergic Receptor | Micromolar (μM) range | nih.gov |

| Muscarinic Cholinergic Receptors | High | patsnap.com |

| Histamine (B1213489) H1 Receptors | Weak | wikipedia.org |

Mechanistic studies have shown that desipramine modulates key cellular processes beyond simple receptor blockade. A significant finding is its role in inducing receptor trafficking. Desipramine promotes the internalization and subsequent down-regulation of neuronal α2A-adrenergic receptors through an arrestin-dependent mechanism nih.gov. This effect, demonstrated via cell surface ELISA methods, occurs independently of G-protein activation and represents a form of biased agonism nih.govwpmucdn.com.

Desipramine also influences the expression and interaction of proteins involved in neurotransmitter transport. In the frontal cortex of Wistar-Kyoto (WKY) rats, an animal model of depression, chronic desipramine treatment altered the expression of α-synuclein and γ-synuclein, proteins that modulate NET activity nih.gov. Desipramine treatment increased α-synuclein and NET levels while reducing the overexpression of γ-synuclein, suggesting a role in normalizing the molecular machinery of norepinephrine reuptake nih.govresearchgate.net.

Animal Model Systems for Neurobiological Research

In vivo animal models are essential for studying the integrated neurobiological and behavioral effects of desipramine in a complex physiological system.

To investigate desipramine's efficacy in conditions of neurotransmitter dysfunction, genetic models such as the cF1ko mouse have been employed nih.govjneurosci.org. These mice have a conditional deletion of the repressor Freud-1/CC2D1A in adult serotonin neurons, which leads to an overexpression of 5-HT1A autoreceptors, reduced serotonergic activity, and resistance to selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) nih.govjneurosci.orgnih.gov.

In this model of SSRI resistance, chronic desipramine treatment successfully reversed anxiety- and depression-like behaviors nih.govjneurosci.orgjneurosci.org. Furthermore, desipramine normalized deficits in cellular activation (measured by FosB+ cell counts) in brain regions like the hippocampus and entorhinal cortex nih.govjneurosci.org. It also reversed significant reductions in norepinephrine axons, varicosities, and synaptic contacts that were observed in the cF1ko mice nih.govjneurosci.orgjneurosci.org. These findings suggest that desipramine's therapeutic action in this model involves inducing neuroplasticity within the noradrenergic system to compensate for reduced serotonin function nih.govnih.govjneurosci.org.

Stress-induced models are widely used to screen for antidepressant efficacy. The forced swim test (FST), which measures the immobility of a rodent when placed in an inescapable container of water, is a common paradigm nih.govtandfonline.comyoutube.com. Desipramine consistently reduces immobility time and increases active behaviors like climbing in both rats and mice in the FST, an effect predictive of antidepressant activity nih.govnih.govnih.gov.

In a chronic mild stress (CMS) model, where rats are subjected to a series of unpredictable, mild stressors to induce depression-like behaviors, desipramine administration was effective in counteracting these effects nih.gov. Treatment with desipramine increased sucrose (B13894) intake (a measure of anhedonia), reduced immobility time in the FST, and increased locomotor activity in the open field test nih.gov. Additionally, the study found that desipramine treatment in these stressed animals could reduce oxidative damage and restore telomerase activity, suggesting broader physiological effects beyond neurotransmitter modulation nih.gov.

| Model System | Key Findings | Reference |

|---|---|---|

| Genetic Model (cF1ko Mice) | Reversed anxiety/depression-like behaviors; Restored norepinephrine innervation and cellular activity. | nih.govjneurosci.orgjneurosci.org |

| Forced Swim Test (FST) | Decreased immobility time; Increased active escape behaviors (swimming, climbing). | nih.govnih.govnih.gov |

| Chronic Mild Stress (CMS) | Increased sucrose preference; Reduced FST immobility; Increased locomotor activity. | nih.gov |

Assessment of Neuroplasticity and Circuitry Modulation

Desipramine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic availability of norepinephrine. This action has significant implications for norepinephrine innervation and the potential for reinnervation following neuronal injury.

Preclinical studies have shown that chronic desipramine treatment can lead to adaptive changes in the noradrenergic system, including alterations in receptor sensitivity and neuronal firing patterns. In models of neuronal damage, the enhanced noradrenergic signaling mediated by desipramine has been investigated for its potential to promote sprouting and reinnervation of target tissues.

The effects of desipramine on cellular activity and neurotransmitter dynamics have been extensively studied in key brain regions associated with mood regulation, such as the locus coeruleus, hippocampus, and prefrontal cortex. Microdialysis studies in rodents have demonstrated that systemic administration of desipramine leads to a significant increase in extracellular norepinephrine levels in these areas.

Electrophysiological recordings have revealed that desipramine can alter the firing rates of noradrenergic neurons in the locus coeruleus. Chronic treatment often leads to a normalization of these firing rates, suggesting complex homeostatic adaptations within the noradrenergic system. These changes in neurotransmitter dynamics and cellular activity are believed to be critical for the therapeutic effects of desipramine.

Immunomodulatory Research in Preclinical Models

Emerging research has begun to explore the immunomodulatory properties of tricyclic antidepressants, including desipramine. Preclinical studies have investigated the effects of desipramine on various immune cells and inflammatory pathways, both in the central nervous system and peripherally.

In vitro and in vivo models have suggested that desipramine can modulate the production of pro-inflammatory and anti-inflammatory cytokines. For example, some studies have indicated that desipramine may suppress the production of certain pro-inflammatory cytokines, which could contribute to its therapeutic effects in conditions where inflammation is implicated, such as major depressive disorder. However, the precise mechanisms and clinical relevance of these immunomodulatory effects are still under active investigation.

Cytokine Profile Alterations

Preclinical studies in animal models have demonstrated that desipramine modulates the expression of various cytokines, key signaling molecules of the immune system. The compound has been shown to influence both pro-inflammatory and anti-inflammatory cytokine levels.

Prolonged treatment with desipramine in C57BL/6 mice, both in stressed and non-stressed conditions, leads to an increase in the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.gov This effect was observed specifically in T cells. nih.gov

Conversely, desipramine has been found to inhibit the expression of several pro-inflammatory mediators. In murine models of lipopolysaccharides (LPS)-induced septic shock, pretreatment with desipramine markedly decreased circulating levels of Tumour Necrosis Factor-alpha (TNF-α). researchgate.net This inhibitory effect was also observed in vitro, where desipramine dose-dependently inhibited the release of TNF-α from LPS-treated human monocytes. researchgate.net Furthermore, in lung epithelial cells, the compound was shown to decrease TNF-α-induced expression of RANTES (Regulated upon Activation, Normal T cell Expressed and Secreted). researchgate.net

Studies in other inflammatory models have shown that desipramine can reduce the expression of Interleukin-1β (IL-1β). nih.gov In a study involving a breast tumor model, desipramine treatment was also associated with a transient decrease in Interleukin-6 (IL-6), another pro-inflammatory cytokine. nih.gov Additionally, desipramine has been shown to diminish the induction of indoleamine-2,3-dioxygenases (Ido1 and Ido2) by decreasing circulating Interferon-gamma (IFNγ). nih.gov

Table 1: Summary of Desipramine's Effect on Cytokine Profiles in Preclinical Models

| Cytokine | Model System | Observed Effect | Source |

|---|---|---|---|

| Interleukin-10 (IL-10) | C57BL/6 Mice (stressed & non-stressed) | Increased production by T cells | nih.gov |

| Tumour Necrosis Factor-alpha (TNF-α) | LPS-treated Mice | Decreased circulating levels | researchgate.net |

| Tumour Necrosis Factor-alpha (TNF-α) | LPS-treated Human Monocytes (in vitro) | Inhibited release | researchgate.net |

| Interleukin-1β (IL-1β) | Various inflammatory disease models | Reduced expression | nih.gov |

| Interleukin-6 (IL-6) | Murine Breast Tumor Model | Transiently decreased levels | nih.gov |

| Interferon-gamma (IFNγ) | Murine Models | Decreased circulating levels | nih.gov |

| RANTES (CCL5) | Lung Epithelial Cells (in vitro) | Decreased TNF-α-induced expression | researchgate.net |

Immune Cell Function Assessment

Desipramine has been observed to exert significant effects on the function and activity of various immune cells in preclinical models.

In studies using a chronic mild stress model in C57BL/6 mice, prolonged treatment with desipramine was found to significantly decrease the cytotoxic activity of Natural Killer (NK) cells. nih.gov The same study noted that the treatment decreased the proliferative responses of lymphocytes following stimulation with concanavalin-A (Con-A), phytohaemagglutinin-P (PHA), and anti-CD3 monoclonal antibodies. nih.gov However, it increased the ability of B cells to proliferate after stimulation with lipopolysaccharide (LPS). nih.gov In non-stressed mice, repeated administration of desipramine increased the activity of T lymphocytes while lowering the activity of B lymphocytes. nih.gov

Acute treatment with desipramine in rats produced different effects, including a transient increase in the total white blood cell count. universityofgalway.ie This was accompanied by a reduction in the percentage of lymphocytes and a corresponding increase in the percentage of neutrophils in the peripheral blood. universityofgalway.ie This acute administration also led to a longer-lasting increase in leucocyte adhesiveness and aggregation. universityofgalway.ie Furthermore, desipramine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by dendritic cells (DCs). researchgate.net

Table 2: Effects of Desipramine on Immune Cell Function in Preclinical Models

| Immune Cell Type | Model System | Observed Effect | Source |

|---|---|---|---|

| Natural Killer (NK) Cells | C57BL/6 Mice (Chronic Mild Stress) | Decreased cytotoxic activity | nih.gov |

| Lymphocytes | C57BL/6 Mice (Chronic Mild Stress) | Decreased proliferative response to Con-A, PHA, anti-CD3 | nih.gov |

| Lymphocytes | Rat (Acute Treatment) | Reduced percentage in peripheral blood | universityofgalway.ie |

| B Cells | C57BL/6 Mice (Chronic Mild Stress) | Increased proliferative response to LPS | nih.gov |

| B Cells | C57BL/6 Mice (Non-stressed) | Lowered activity | nih.gov |

| T Cells | C57BL/6 Mice (Non-stressed) | Increased activity | nih.gov |

| Neutrophils | Rat (Acute Treatment) | Increased percentage in peripheral blood | universityofgalway.ie |

| Leucocytes | Rat (Acute Treatment) | Increased adhesiveness and aggregation | universityofgalway.ie |

| Dendritic Cells (DCs) | Murine Bone Marrow-Derived (in vitro) | Inhibited production of pro-inflammatory cytokines/chemokines | researchgate.net |

Translational Magnetic Resonance Imaging (MRI) in Animal Models

Magnetic Resonance Imaging (MRI) is recognized as a valuable translational tool for investigating alterations in brain structure and function in both patients and animal models of disease, including stress and depression. nih.gov This non-invasive technique allows for longitudinal studies and provides insights into the neurobiological underpinnings of various conditions and the effects of therapeutic interventions. nih.gov

Preclinical neuroimaging in animal models of stress and depression can assess regional changes in brain structure, functional connectivity, and metabolite concentrations, mirroring the types of investigations performed in human patients. nih.gov The characterization of animal models with MRI has provided important insights into potential physiological mechanisms that may underlie the changes observed in the brains of depressed patients. nih.gov Furthermore, investigating neuroimaging markers in animal models allows for subsequent post-mortem examination of molecular and cellular changes, providing a deeper understanding of the observed phenomena. nih.gov

Despite the utility of this approach, specific preclinical studies investigating the effects of desipramine dibudinate using translational MRI in animal models of depression have not been identified in the reviewed literature. Such studies, were they to be conducted, could potentially elucidate how the compound affects neuroanatomy, functional brain networks, and neurochemistry in response to stress-induced or genetic models of depression.

Drug Discovery and Lead Optimization Strategies

Identification of Lead Compounds with Desipramine (B1205290) as a Reference

Desipramine is a potent and relatively selective norepinephrine (B1679862) reuptake inhibitor (NRI) wikipedia.org. Its high affinity for the norepinephrine transporter (NET) has established it as a benchmark compound in the development of new antidepressants wikipedia.org. The core structure of desipramine, a dibenzazepine (B1670418) ring system with a secondary amine side chain, provides a valuable scaffold for the design of novel NET inhibitors.

The process of identifying new lead compounds often begins with referencing the pharmacological profile of established drugs like desipramine. Researchers utilize its known high affinity for NET as a starting point for virtual screening of compound libraries or for the rational design of new chemical entities. The goal is to identify novel structures that retain the desirable inhibitory activity at NET while potentially offering improved selectivity, reduced off-target effects, or better pharmacokinetic properties.

The tricyclic structure of desipramine, composed of two benzene (B151609) rings fused to a central seven-membered ring, and the attached aminopropyl side chain are key features for its interaction with NET longdom.org. Modifications to this core structure have been a primary strategy in the search for new lead compounds. For example, the development of the selective NRI atomoxetine (B1665822) was influenced by the understanding of desipramine's effectiveness in treating attention-deficit hyperactivity disorder (ADHD) wikipedia.org.

Rational Design and Structural Modification Approaches

The rational design of new desipramine analogs is guided by an understanding of its interaction with the norepinephrine transporter. Structural modifications are systematically made to the desipramine scaffold to probe the chemical space around the binding site and to optimize for desired pharmacological properties.

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For tricyclic antidepressants like desipramine, several key SAR principles have been established:

The Tricyclic Ring System: The rigid, three-ring structure is a fundamental requirement for high-affinity binding to monoamine transporters. The degree of saturation and the nature of the atoms within the central ring can influence both potency and selectivity.

The Amine Side Chain: The length and branching of the alkyl chain connecting the tricyclic core to the terminal amine are critical. A three-atom chain, as seen in desipramine, is generally optimal for NET inhibition.

The Terminal Amine Group: The nature of the amine group is a major determinant of selectivity between the norepinephrine and serotonin (B10506) transporters. Secondary amines, such as in desipramine and nortriptyline, generally exhibit higher selectivity for NET, whereas tertiary amines, like imipramine (B1671792) and amitriptyline, are more potent inhibitors of the serotonin transporter (SERT) longdom.orgdrugbank.com.

Mutagenesis studies on the human norepinephrine transporter (hNET) have identified specific amino acid residues that are critical for the high-affinity binding of tricyclic antidepressants. For instance, mutations in transmembrane domains (TMD) 6, 7, and 8 of hNET have been shown to significantly reduce the binding affinity of desipramine. Specifically, point mutations F316C in TMD6, V356S in TMD7, and G400L in TMD8 led to a notable decrease in desipramine affinity. A triple mutation incorporating these changes resulted in a 40-fold reduction in affinity, highlighting the importance of these residues in the interaction with desipramine nih.gov. These findings provide a molecular basis for the SAR of desipramine and guide the design of new analogs with tailored binding properties.

Table 1: Key Structural Features of Desipramine and their Impact on NET Inhibition

| Structural Feature | Role in NET Inhibition |

| Dibenzazepine Core | Provides a rigid scaffold for optimal interaction with the NET binding pocket. |

| Propylamine Side Chain | The three-carbon linker is the optimal length for positioning the terminal amine. |

| Secondary Amine | Confers selectivity for the norepinephrine transporter over the serotonin transporter. |

Computational methods play a pivotal role in modern drug discovery by providing insights into ligand-receptor interactions at the molecular level. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations are employed to predict the binding modes and affinities of desipramine analogs.

The crystal structure of the bacterial leucine (B10760876) transporter (LeuT), a homolog of human monoamine transporters, in complex with desipramine has been instrumental in building homology models of hNET. These models have been used to perform molecular docking studies to elucidate the binding orientation of desipramine and its derivatives within the transporter's central binding site.

Molecular docking simulations suggest that the tricyclic ring system of desipramine fits into a hydrophobic pocket within the transporter, while the protonated secondary amine forms a crucial salt bridge with a key aspartate residue (Asp98 in hSERT, which is homologous to a similar residue in NET). This interaction anchors the ligand in the binding site. The surrounding aromatic residues in the transporter are also thought to engage in pi-pi stacking interactions with the aromatic rings of desipramine.

QSAR models have been developed to correlate the physicochemical properties of tricyclic antidepressants with their biological activity. These models help in predicting the potency of novel analogs before their synthesis, thereby prioritizing the most promising candidates for further development.

Molecular dynamics simulations can provide a dynamic view of the binding process and the conformational changes that occur in both the ligand and the transporter upon binding. These simulations can help to refine the understanding of the binding mechanism and to identify key interactions that contribute to the stability of the ligand-receptor complex.

Preclinical Candidate Development and Characterization

Once promising lead compounds have been identified and optimized through rational design and computational studies, they undergo rigorous preclinical evaluation to characterize their biological activity and selectivity profile.

A crucial step in the development of a new drug candidate is to determine its selectivity for the intended target over other related proteins. For desipramine analogs, this involves assessing their binding affinity and inhibitory potency at a panel of monoamine transporters, including NET, SERT, and the dopamine (B1211576) transporter (DAT). Desipramine itself is known for its relatively high selectivity for NET.

Table 2: Binding Affinities (Ki, nM) of Desipramine for Human Monoamine Transporters

| Compound | hNET | hSERT | hDAT |

| Desipramine | 0.8 - 4.2 | 18 - 64 | 196 - 82,000 |

Data compiled from multiple sources, ranges reflect variability in experimental conditions.

The goal of lead optimization is often to further enhance this selectivity to minimize off-target effects. For example, while desipramine has weak activity at muscarinic, histaminic, and alpha-1 adrenergic receptors, which contributes to some of its side effects, novel analogs could be designed to have even lower affinity for these receptors. Radioligand binding assays and functional uptake inhibition assays are standard in vitro methods used to determine the selectivity profile of new compounds.

The primary biological activity of desipramine analogs is their ability to inhibit norepinephrine reuptake. The potency of new compounds is typically measured by their IC50 value in norepinephrine uptake assays in cell lines expressing hNET or in primary neuronal cultures.

The structural modifications guided by SAR and computational modeling aim to enhance the potency of new analogs. For instance, strategic placement of substituents on the tricyclic ring system can lead to improved interactions with the binding pocket of NET. The goal is to design molecules that bind with higher affinity and, consequently, have a lower IC50 value for norepinephrine reuptake inhibition.

In addition to in vitro assays, preclinical studies in animal models are essential to evaluate the in vivo efficacy of new drug candidates. Behavioral models of depression, such as the forced swim test and tail suspension test, are used to assess the antidepressant-like effects of novel desipramine analogs. These studies are critical for demonstrating proof-of-concept and for selecting the most promising candidates for further development.

Metabolic Stability and Permeability Optimization

The metabolic fate and ability to cross biological membranes are pivotal characteristics of any therapeutic agent. For desipramine, a secondary amine tricyclic antidepressant, these properties are primarily influenced by its metabolism through the cytochrome P450 system and its physicochemical characteristics.

Desipramine is extensively metabolized in the liver, with the primary route being hydroxylation to 2-hydroxydesipramine (B23142), a reaction predominantly catalyzed by the CYP2D6 enzyme. drugbank.comnih.govnih.govclinpgx.org This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in plasma concentrations of the drug. drugbank.com Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the drug's efficacy and potential for adverse effects.

Efforts to optimize metabolic stability often focus on modifying the chemical structure to reduce susceptibility to CYP-mediated metabolism. One such strategy is deuteration, where hydrogen atoms at specific metabolic sites are replaced with deuterium (B1214612). The stronger carbon-deuterium bond can slow the rate of metabolism, leading to a longer half-life and potentially more predictable pharmacokinetics. selleckchem.com

The permeability of desipramine, a lipophilic compound, is a key determinant of its absorption and distribution. clinpgx.org In vitro models, such as the Caco-2 cell permeability assay, are utilized to predict human intestinal absorption. nih.govspringernature.comslideshare.net The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to traverse the Caco-2 cell monolayer. A higher Papp value generally correlates with better intestinal absorption. For context, drugs with high permeability typically exhibit Papp values greater than 1 x 10-6 cm/s. researchgate.net

Table 1: Physicochemical and Metabolic Properties of Desipramine

| Property | Value | Source |

| Primary Metabolizing Enzyme | CYP2D6 | drugbank.comnih.govnih.govclinpgx.org |

| Major Metabolite | 2-hydroxydesipramine | drugbank.comnih.govnih.govclinpgx.org |

| Genetic Influence on Metabolism | Significant inter-individual variability due to CYP2D6 polymorphism | drugbank.com |

Table 2: Caco-2 Permeability Classification

| Permeability Classification | Apparent Permeability (Papp) (cm/s) |

| High | > 1 x 10-6 |

| Moderate | 0.1 x 10-6 to 1 x 10-6 |

| Low | < 0.1 x 10-6 |

Patent Literature Review and Intellectual Property Landscape

The intellectual property landscape for desipramine and its derivatives reflects a history of innovation aimed at extending the compound's therapeutic applications and improving its pharmacological profile.

Patent Trends for Desipramine and its Derivatives

The original patent for desipramine was filed in the early 1960s. wikipedia.orgnih.gov Following the expiration of this foundational patent, the patent landscape has evolved to focus on new uses, formulations, and chemical modifications of the core desipramine structure.

A notable trend in the patenting of established drugs like desipramine is the exploration of new therapeutic indications. For instance, a patent has been granted for the use of desipramine in the treatment of drug-resistant malarial infections, demonstrating a novel application outside of its traditional use as an antidepressant. google.com

Another significant trend involves the development of modified-release formulations to improve patient compliance and provide more stable plasma concentrations. Patents in this area often describe compositions that control the rate of drug release, potentially reducing the frequency of administration and minimizing side effects. google.comresearchgate.netgoogleapis.comjustia.com

Innovations in Desipramine-Related Chemical Entities

Innovation in the chemical structure of desipramine and related tricyclic antidepressants has led to the patenting of new chemical entities with potentially improved properties. A key area of innovation is the development of deuterated analogs of existing drugs. selleckchem.com The rationale behind this strategy is that the substitution of hydrogen with deuterium at metabolically active sites can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile. selleckchem.com Patents have been filed for deuterated antidepressants, reflecting a strategic approach to extend patent life and create new, potentially superior therapeutic agents.

Furthermore, the patent literature reveals the development of various analogs and derivatives of tricyclic antidepressants for a range of therapeutic applications. For example, patents have been granted for tricyclic antidepressant analogues with long-acting local anesthetic and analgesic properties. This highlights the versatility of the tricyclic scaffold and the ongoing efforts to identify novel therapeutic uses for this class of compounds.

The development of prodrugs represents another avenue of innovation. google.com Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While specific patents for desipramine prodrugs are not prominently highlighted in recent searches, this remains a viable strategy for modifying its pharmacokinetic profile.

Table 3: Examples of Patent Innovations for Desipramine and Related Compounds

| Innovation Area | Description | Example Patent Reference (Illustrative) |

| New Therapeutic Use | Use of desipramine for treating drug-resistant malaria. | US5373005A google.com |

| Modified-Release Formulations | Compositions designed to control the release rate of the active ingredient. | US10583138B2 google.com |

| Deuterated Derivatives | Chemical modification to alter metabolic pathways and improve pharmacokinetics. | General concept in antidepressant patents. |

| Novel Analogs | Development of tricyclic antidepressant analogues for new therapeutic applications like local anesthesia. | General concept in tricyclic antidepressant analog patents. |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Mechanistic Insights

Desipramine (B1205290), the active component of Desipramine dibudinate, is a secondary amine tricyclic antidepressant (TCA). drugbank.comwikipedia.org Its primary mechanism of action is the potent and relatively selective inhibition of the norepinephrine (B1679862) transporter (NET), which blocks the reuptake of norepinephrine from the synaptic cleft. drugbank.comwikipedia.orgpatsnap.com This action is believed to enhance noradrenergic neurotransmission, which is central to its therapeutic effects. drugbank.com Compared to other TCAs, Desipramine has a weaker effect on the serotonin (B10506) transporter (SERT) and demonstrates lower affinity for histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic cholinergic receptors. drugbank.comwikipedia.org This selectivity contributes to its distinct profile, generally causing less sedation and fewer anticholinergic effects than tertiary amine TCAs like amitriptyline. drugbank.comwikipedia.org

Chronic administration of Desipramine has been shown to induce neuroadaptive changes, including the down-regulation of beta-adrenergic receptors and sensitization of serotonergic receptors. drugbank.com The metabolism of Desipramine is primarily carried out in the liver by the cytochrome P450 enzyme CYP2D6, leading to the formation of an active metabolite, 2-hydroxydesipramine (B23142). drugbank.com The dibudinate salt form has been used for intramuscular injection, suggesting specific physicochemical properties that may influence its absorption and bioavailability compared to the more common hydrochloride salt. wikipedia.org

| Target | Affinity/Action | Associated Effect |

|---|---|---|

| Norepinephrine Transporter (NET) | High affinity; potent inhibitor | Primary antidepressant and therapeutic action wikipedia.orgpatsnap.com |

| Serotonin Transporter (SERT) | Low affinity; weak inhibitor | Minimal direct serotonergic action compared to other TCAs drugbank.comwikipedia.org |

| Muscarinic Acetylcholine (B1216132) Receptors | Low affinity; antagonist | Minor anticholinergic effects (e.g., dry mouth, blurred vision) drugbank.compatsnap.com |

| α1-Adrenergic Receptors | Low affinity; antagonist | Lower risk of orthostatic hypotension compared to other TCAs drugbank.comwikipedia.org |

| Histamine H1 Receptors | Low affinity; antagonist | Less sedation compared to other TCAs drugbank.comwikipedia.org |

Unexplored Research Avenues and Methodological Advancements

Despite a solid foundation of knowledge regarding Desipramine, several areas concerning the dibudinate salt form warrant further investigation.

Comparative Pharmacokinetics: There is a significant gap in the literature directly comparing the pharmacokinetic profiles of this compound and Desipramine hydrochloride, particularly following intramuscular administration. Future studies should employ modern analytical techniques, such as liquid chromatography-mass spectrometry, to delineate differences in absorption, distribution, metabolism, and excretion (ADME) between the salt forms. This research could clarify whether the dibudinate formulation offers advantages, such as a more favorable release profile or improved bioavailability.

Neuroplasticity and Reinnervation: Recent preclinical research suggests that Desipramine may reverse deficits in norepinephrine innervation and promote neuroplasticity in monoamine systems. nih.gov Future studies could investigate if the dibudinate form, potentially formulated as a long-acting injectable, could enhance or sustain these neuroplastic effects. Advanced imaging techniques, such as positron emission tomography (PET) using novel radioligands for NET, could be used to visualize and quantify changes in transporter density and neuronal innervation in response to treatment.

Pharmacogenomics of Response: The metabolism of Desipramine is highly dependent on the genetically polymorphic CYP2D6 enzyme. drugbank.com Research into the pharmacogenetics of this compound could help identify patient populations who may benefit most from this specific formulation or who may require dose adjustments based on their genetic makeup. mdpi.com

Translational Research Implications beyond Clinical Application

Beyond its direct therapeutic use, this compound's distinct pharmacological profile makes it a valuable tool for translational research.

A Selective Probe for the Noradrenergic System: Given its high selectivity for the norepinephrine transporter, Desipramine serves as a powerful research tool for elucidating the role of the noradrenergic system in various physiological and pathological processes. wikipedia.org It can be used in preclinical models to probe the involvement of norepinephrine in conditions such as neuropathic pain, ADHD, fibromyalgia, and chronic pain syndromes. wikipedia.orgccjm.orgmdedge.com

In Vitro and In Vivo Receptor Occupancy Studies: this compound can be utilized in competitive binding assays and functional studies to characterize novel compounds targeting the norepinephrine transporter. The development of a radiolabeled version of this compound could facilitate in vivo PET imaging studies to measure NET occupancy by new drugs, providing crucial information about their mechanism of action and dose-response relationships in the living brain.

Models of Drug-Induced Neuroadaptation: The known effects of chronic Desipramine administration on receptor sensitivity and neuronal plasticity can be leveraged in research models. drugbank.comnih.gov Studying the molecular and cellular changes induced by long-term exposure to this compound can provide fundamental insights into how the brain adapts to sustained monoamine transporter inhibition, which has broader implications for understanding addiction and developing more effective treatments for a range of neuropsychiatric disorders.

Q & A

Q. What is the chemical profile of desipramine dibudinate, and how is it distinguished from other salts of desipramine?

this compound (CAS 62265-06-9) is a salt form of desipramine, a tricyclic antidepressant. Unlike the hydrochloride salt (CAS 58-28-6), the dibudinate formulation is specifically used for intramuscular injection, as seen in Argentinian clinical practice under the brand name Nebril . Key distinctions include solubility, bioavailability, and pharmacokinetic properties, which influence its application in controlled experimental settings.

Q. What are the primary therapeutic applications of this compound in preclinical and clinical research?

Current studies focus on its repurposing beyond depression. For example:

- Obstructive Sleep Apnea (OSA): Desipramine reduces upper airway collapsibility by enhancing genioglossus muscle activity, as shown in a double-blind, placebo-controlled crossover trial (median AHI reduction: 48% vs. placebo) .

- Atherosclerosis: It stabilizes plaques by reducing macrophage infiltration and increasing smooth muscle cell content in rabbit models, comparable to atorvastatin .

Advanced Research Questions

Q. How can machine learning improve covariate selection in pharmacokinetic studies of this compound?

A machine learning (ML) workflow (Fig. 1 in ) was applied to a desipramine dataset (n=114 subjects) to identify 33 covariates (e.g., CYP2D6 genotype, age). ML techniques outperformed traditional pharmacometric methods in handling high-dimensional data, enabling robust prediction of dose-response relationships and inter-individual variability. Researchers should validate ML models with bootstrap resampling to ensure reproducibility .

Q. What experimental designs are optimal for analyzing time-dependent effects of this compound in behavioral studies?

A three-way ANOVA is recommended for subchronic treatment studies, incorporating:

- Between-subjects factors: Experimental groups (e.g., saline vs. desipramine).

- Within-subjects factor: Time intervals (e.g., acute vs. chronic dosing). Post-hoc Bonferroni tests are critical for addressing multiple comparisons, as demonstrated in rodent models assessing locomotor activity and cognitive outcomes .

Q. How should researchers address conflicting efficacy data for this compound across different disease models?

Contradictions (e.g., efficacy in OSA vs. variable results in depression) may stem from:

- Disease-specific mechanisms: OSA benefits from neuromuscular effects, while antidepressant action requires serotonin/norepinephrine reuptake inhibition.

- Dose optimization: Higher doses may be needed for neurological targets. Post-hoc analyses (e.g., correlation between muscle compensation and AHI improvement in OSA ) and stratified subgroup analyses are essential to reconcile discrepancies.

Methodological Considerations

Q. What statistical approaches are recommended for post-hoc analysis in this compound trials?

Q. How can big data enhance clinical trial design for this compound?

Retrospective analysis of multi-center datasets (e.g., via cloud computing platforms) enables:

- Identification of novel applications: Discovery of desipramine’s antitumor potential in lung cancer via transcriptomic data mining .

- Cohort stratification: Leveraging electronic health records to recruit patients with specific biomarkers (e.g., CYP2D6 poor metabolizers).

Data Presentation Example

Key Recommendations for Researchers

- Resource Utilization: Use SciFinder or Web of Science for chemical data and literature reviews .

- Ethical Compliance: Secure IRB approval for human studies, emphasizing informed consent and data anonymization .

- Reproducibility: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.